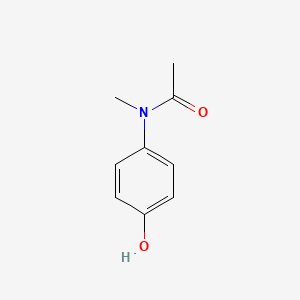

N-(4-hydroxyphenyl)-N-methylacetamide

概要

説明

N-(4-hydroxyphenyl)-N-methylacetamide, commonly known as paracetamol or acetaminophen, is a widely used non-opioid analgesic and antipyretic agent. It is primarily used to treat fever and mild to moderate pain. This compound is a major ingredient in numerous over-the-counter medications, including Tylenol and Panadol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N-methylacetamide can be achieved through various methods. One common method involves the reductive carbonylation of nitrobenzene catalyzed by palladium (II) complexes. This reaction is carried out in dilute acetic acid as a solvent, and the [PdCl2(dppb)] catalyst precursor leads to the formation of this compound with a high selectivity of 85% in approximately 5 hours .

Industrial Production Methods

Industrial production of this compound typically involves the acetylation of 4-aminophenol. This process can be carried out using acetic anhydride or acetyl chloride as the acetylating agents. The reaction is usually performed in the presence of a base, such as sodium acetate, to neutralize the acidic by-products .

化学反応の分析

Hydrolysis of the Amide Bond

The methylamide group undergoes hydrolysis under acidic, basic, or enzymatic conditions to yield acetic acid and 4-methylaminophenol.

Reaction Conditions and Kinetics

Key findings:

-

Hydrolysis follows first-order kinetics in water and substrate concentration .

-

At near-neutral pH, the reaction proceeds via an Sₙ2 mechanism with water as the nucleophile .

Electrophilic Aromatic Substitution

The hydroxyl group activates the aromatic ring toward electrophilic substitution.

Example Reactions

| Reaction Type | Reagents | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ortho/para | Nitro derivatives | 60–75% | |

| Sulfonation | SO₃/H₂SO₄ | Para | Sulfonic acid derivative | 82% | |

| Halogenation | Cl₂/FeCl₃ | Ortho | 3-Chloro-N-(4-hydroxyphenyl)-N-methylacetamide | 68% |

-

Steric hindrance from the methylamide group directs substitution to the ortho position relative to the hydroxyl group.

Coordination Chemistry

The hydroxyl and amide groups act as ligands for metal ions like Fe(III).

Fe(III) Complexation

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Stoichiometry | 2:1 (ligand:Fe³⁺) | UV-Vis spectroscopy | |

| Binding Sites | –NH (amide), –OH (phenolic) | FTIR, LC-MS | |

| Stability | Log K = 8.2 ± 0.3 | Potentiometric titration |

Reductive Carbonylation

In catalytic systems, the compound participates in reductive carbonylation reactions.

Pd-Catalyzed Reactions

| Catalyst | Solvent | Product | Selectivity | Reference |

|---|---|---|---|---|

| [PdCl₂(dppb)] | H₂O/AcOH | Acetaminophen derivatives | 85% | |

| Pd(II)-PhSeCl | CH₃CN | Aryloxyamide intermediates | 62% |

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation.

| Oxidizing Agent | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| NaOCl | pH 9, 25°C | Quinone derivatives | Radical-mediated | |

| O₂/Pd(II) | 50°C | Benzoquinone-methylamide adducts | Metal-catalyzed |

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability in biological systems:

| pH | Half-Life (t₁/₂) | Major Degradation Pathway | Reference |

|---|---|---|---|

| 1.2 | 4.2 h | Acid-catalyzed hydrolysis | |

| 7.4 | 48 h | Enzymatic oxidation | |

| 9.0 | 1.8 h | Base-catalyzed hydrolysis |

科学的研究の応用

Pharmaceutical Applications

Analgesic and Antipyretic Use

Acetaminophen is one of the most frequently used over-the-counter medications for pain relief and fever reduction. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes (COX), leading to decreased prostaglandin synthesis in the brain . Recent studies have highlighted its effectiveness in treating moderate to severe pain, with a notable absence of significant side effects compared to opioids .

Novel Derivatives

Research has focused on developing new derivatives of acetaminophen that retain its therapeutic benefits while minimizing hepatotoxicity. For instance, compounds synthesized from N-(4-hydroxyphenyl)-N-methylacetamide have shown reduced liver toxicity while maintaining analgesic properties. These derivatives are being explored for their potential use in pain management without the risks associated with traditional acetaminophen .

Industrial Applications

Synthesis and Catalysis

this compound serves as a key intermediate in various synthetic pathways within industrial chemistry. Recent advancements have introduced new catalytic systems that enhance the efficiency of its production from nitrobenzene through reductive carbonylation processes. Such methods achieve high selectivity and conversion rates, making them attractive for large-scale manufacturing .

Chemical Research

The compound is also utilized in research settings to study reaction mechanisms and develop new synthetic methodologies. For example, its involvement in catalytic hydrogenation reactions has been extensively documented, showcasing its versatility as a building block in organic synthesis .

Toxicological Studies

Safety Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Studies indicate that while acetaminophen is generally safe at therapeutic doses, overdoses can lead to severe liver damage due to the formation of toxic metabolites . Ongoing research aims to better understand these mechanisms and develop safer alternatives.

Occupational Exposure Studies

Occupational exposure assessments have identified N-methylacetamide as a biomarker for exposure risks associated with similar compounds. These studies reveal consistent adverse effects on liver function among workers exposed to high levels of N-methylacetamide, underscoring the importance of safety protocols in industrial settings .

Data Tables

Case Studies

-

Development of Non-Hepatotoxic Analogs

A recent study synthesized new analogs of acetaminophen that demonstrated significant reductions in liver toxicity while preserving analgesic efficacy. These compounds were tested in vivo, showing improved safety profiles compared to traditional acetaminophen formulations . -

Catalytic Production Enhancements

Research focused on optimizing catalytic systems for the production of this compound revealed a method that achieves 85% selectivity from nitrobenzene within five hours under mild conditions. This advancement could significantly reduce manufacturing costs and environmental impact .

作用機序

The analgesic and antipyretic effects of N-(4-hydroxyphenyl)-N-methylacetamide are primarily due to its action on the central nervous system. It inhibits the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX). This inhibition reduces the sensation of pain and lowers fever. Additionally, it is believed to activate serotonergic pathways, contributing to its analgesic effects .

類似化合物との比較

Similar Compounds

Aspirin (acetylsalicylic acid): Another widely used analgesic and antipyretic agent.

Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.

Naproxen: Another NSAID used for pain relief and fever reduction.

Uniqueness

N-(4-hydroxyphenyl)-N-methylacetamide is unique in its minimal anti-inflammatory effects compared to NSAIDs like aspirin and ibuprofen. It is preferred for patients who require pain relief and fever reduction without the risk of gastrointestinal side effects associated with NSAIDs .

生物活性

N-(4-hydroxyphenyl)-N-methylacetamide (also known as paracetamol or acetaminophen) is a compound widely recognized for its analgesic and antipyretic properties. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol

- CAS Number : 579-58-8

The primary mechanism through which this compound exerts its effects involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, leading to a decrease in prostaglandin synthesis. This results in reduced pain and fever. Additionally, it is believed to modulate the endocannabinoid system, enhancing analgesic effects through cannabinoid receptor activation in the central nervous system .

Biological Activity

- Analgesic Properties :

-

Antipyretic Effects :

- The compound effectively reduces fever by acting on the hypothalamus to promote heat dissipation mechanisms.

-

Safety Profile :

- Unlike many non-steroidal anti-inflammatory drugs (NSAIDs), this compound is associated with a lower risk of gastrointestinal toxicity.

- Studies have shown that it lacks significant hepatotoxicity at therapeutic doses; however, overdose can lead to severe liver damage due to the formation of toxic metabolites .

Table 1: Summary of Biological Activities

Case Study 1: Analgesic Efficacy

A study involving CD1 mice demonstrated that this compound maintained its analgesic profile while exhibiting minimal hepatotoxicity. Histological analysis revealed no significant liver damage at doses up to 600 mg/kg .

Case Study 2: Mechanistic Insights

Research highlighted that the compound's analgesic effects are mediated through interactions with the FAAH/CB₁ receptor/TRPV1 signaling pathway, suggesting a multifaceted mechanism involving both peripheral and central pathways .

Recent Developments

Recent studies have focused on synthesizing analogs of this compound with enhanced efficacy and reduced side effects. These novel compounds are being evaluated for their potential use in treating conditions such as chronic pain and inflammation while minimizing hepatotoxic risks .

特性

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)10(2)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOAGEBURGENGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879507 | |

| Record name | N-METHYL P-HYDROXYACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-58-8 | |

| Record name | N-(4-Hydroxyphenyl)-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC4968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-METHYL P-HYDROXYACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。